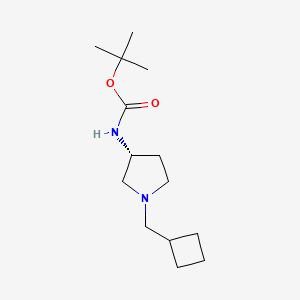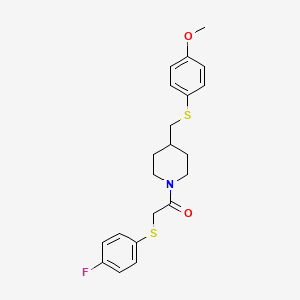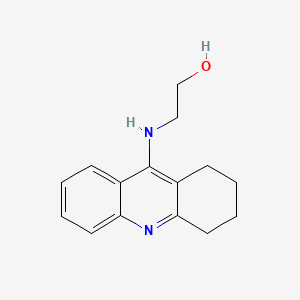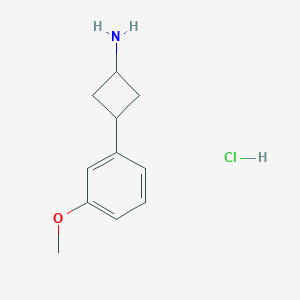
(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate, also known as CX-5461, is a small molecule drug that has been developed for the treatment of cancer. It is a selective inhibitor of RNA polymerase I transcription and has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Process Development and Synthesis
A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, is described. This synthesis involves an efficient one-pot, two-step telescoped sequence from readily available materials, demonstrating the potential for large-scale production and utility in pharmaceutical manufacturing (Li et al., 2012).
Biological Activity and Structure-Activity Relationship
Analogs of VRC3375, a peptide deformylase inhibitor, which includes compounds similar to (R)-tert-butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate, show antibacterial activity. This research explores various substituents and chelator groups to achieve optimal antibacterial activity with minimal toxicity, highlighting the compound's role in the development of new antibacterial agents (Jain et al., 2003).
Crystal Structure Analysis
The crystal structure of a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, has been analyzed, providing insights into the molecular configurations and intramolecular hydrogen bonding, which can inform the understanding of this compound’s chemical behavior and interactions (Weber et al., 1995).
Application in Drug Synthesis
Efficient Synthesis of Drug Intermediates
An efficient process for synthesizing drug intermediates closely related to this compound has been developed. This process is simple, cost-efficient, and environmentally friendly, emphasizing the compound's relevance in the pharmaceutical industry (Min, 2010).
Role in Antibacterial Drug Development
Research on peptide deformylase inhibitors as antibacterial agents has identified compounds structurally similar to this compound. These compounds have shown potential in treating bacterial infections, indicating the significance of such compounds in developing new antibacterial drugs (Chen et al., 2004).
Direcciones Futuras
The future directions for “®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate” and similar compounds lie in their potential applications in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—make these compounds of great interest .
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been identified as potent, selective inhibitors of certain enzymes . These compounds interact with their targets, leading to changes in the function of the target, which can have therapeutic effects.
Biochemical Pathways
Related compounds have been found to inhibit certain enzymes, which can affect various biochemical pathways .
Pharmacokinetics
A similar compound has been identified as having excellent oral bioavailability and brain penetration , which suggests that ®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate might also have favorable ADME properties.
Result of Action
Similar compounds have been found to have therapeutic effects due to their interaction with their targets .
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIGTZUFFYNQO-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)
![4-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2511471.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)

![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)
![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)
